molecular formula C30H25ClO6 B374033 [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester

[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester

Cat. No.: B374033
M. Wt: 517g/mol
InChI Key: SWGBCBVFGPXRNN-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a hexahydrocyclopenta[b]furan ring, and a phenylbenzoate moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenoxy group: This can be achieved through the reaction of 3-chlorophenol with an appropriate acylating agent under basic conditions.

    Construction of the hexahydrocyclopenta[b]furan ring: This step involves cyclization reactions, often using catalysts to facilitate the formation of the furan ring.

    Attachment of the phenylbenzoate moiety: This is typically done through esterification reactions, where the phenylbenzoate group is introduced using a suitable esterifying agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[4-[

Properties

Molecular Formula

C30H25ClO6

Molecular Weight

517g/mol

IUPAC Name

[4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C30H25ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+

InChI Key

SWGBCBVFGPXRNN-BUHFOSPRSA-N

Isomeric SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC(=CC=C5)Cl

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl

Origin of Product

United States

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